
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidine ring or phenol group.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
m-(3-sec-Butyl-1-methyl-3-pyrrolidinyl)phenol is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the phenol group. This combination of features can result in distinct biological and chemical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
38906-44-4 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
3-(3-butan-2-yl-1-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-4-12(2)15(8-9-16(3)11-15)13-6-5-7-14(17)10-13/h5-7,10,12,17H,4,8-9,11H2,1-3H3 |
InChI 键 |
PYNQCOZDOAONJX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(CCN(C1)C)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


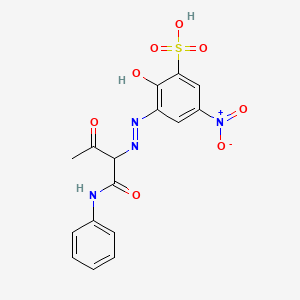
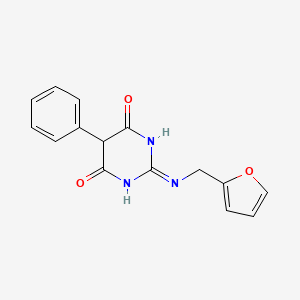


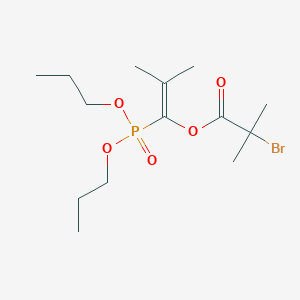

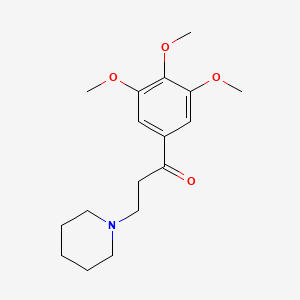
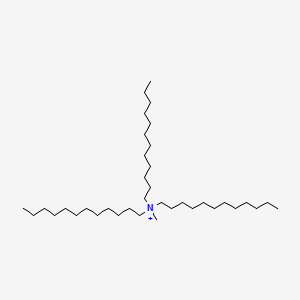
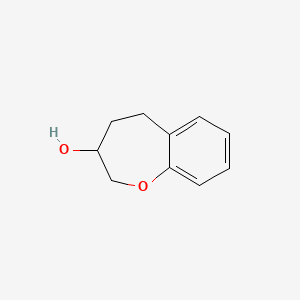
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
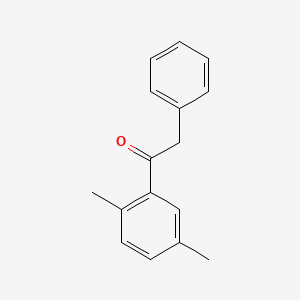


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
